molecular formula C6H8N2O B146697 2,4-Dimethyl-6-hydroxypyrimidine CAS No. 6622-92-0

2,4-Dimethyl-6-hydroxypyrimidine

Cat. No. B146697
CAS RN: 6622-92-0
M. Wt: 124.14 g/mol
InChI Key: UQFHLJKWYIJISA-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-hydroxypyrimidine is a pyrimidine derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which share a similar structure to 2,4-dimethyl-6-hydroxypyrimidine, involves a low-temperature aryl bromide-to-alcohol conversion as the last step . Another related compound, 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, was synthesized through a multi-step process including anaerobic alkaline hydrolysis, catalytic hydrogenation, and selective methylation . These methods highlight the complexity and the need for precise conditions in the synthesis of pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical properties and reactivity. Anharmonic vibrational and electronic spectral studies of 2-amino-4-hydroxy-6-methylpyrimidine, a compound similar to 2,4-dimethyl-6-hydroxypyrimidine, have been conducted using both experimental and theoretical approaches, revealing insights into the stability and electronic properties of the molecule . The crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate has also been characterized, showing a one-dimensional chained structure formed by hydrogen bonds .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary significantly depending on the substituents present on the ring. For example, the reactivity of Cd(II) with 4,6-dimethyl-2-thiopyrimidine was studied, and the resulting complex was characterized by various spectroscopic and thermal techniques . The study of hydrogen bonding in pyrimidine derivatives, such as 2-amino-4-methoxy-6-methylpyrimidine, reveals the importance of intermolecular interactions in determining the compounds' physical properties and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The basicity, stability to air oxidation, and reactivity towards peroxyl radicals of various pyridinols, including those with a pyrimidine ring, have been examined, showing some of these compounds to be effective antioxidants . The absorption spectra, PMR spectra, and pKa values of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine and its isomers have been characterized, providing valuable information about their chemical behavior .

Scientific Research Applications

Anti-inflammatory Applications

  • Scientific Field: Pharmacology
  • Summary of Application: Pyrimidines, including 2,4-Dimethyl-6-hydroxypyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Corrosion Inhibition

  • Scientific Field: Materials Science
  • Summary of Application: 2,4-Diamino-6-hydroxypyrimidine, a derivative of 2,4-Dimethyl-6-hydroxypyrimidine, has been examined as a corrosion inhibitor of mild steel in hydrochloric acid (HCl) medium .
  • Methods of Application: The corrosion inhibition effectiveness of 2,4-Diamino-6-hydroxypyrimidine was evaluated using potentiodynamic measurements, linear polarization resistance (LPR), scanning electron microscopy, electrochemical experiments, and quantum chemical calculations .
  • Results or Outcomes: All measurements show that the corrosion inhibition effectiveness is directly proportional to the concentration of 2,4-Diamino-6-hydroxypyrimidine ranging from 0.5 to 10.0 mM .

Anti-Tubercular Activities

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 2,4-Diaminopyrimidine, a derivative of 2,4-Dimethyl-6-hydroxypyrimidine, has been synthesized and evaluated for its anti-tubercular activities . The compound was tested against Mycobacterium tuberculosis (Mtb) H37Ra .
  • Methods of Application: The synthesis of the designed compounds was carried out in five steps—chlorination, nucleophilic substitution, iodination, Suzuki reaction, and deprotection .
  • Results or Outcomes: Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .

Corrosion Inhibition (Revisited)

  • Scientific Field: Materials Science
  • Summary of Application: 2,4-Diamino-6-hydroxypyrimidine, a derivative of 2,4-Dimethyl-6-hydroxypyrimidine, has been examined as a corrosion inhibitor of mild steel in hydrochloric acid (HCl) medium .
  • Methods of Application: The corrosion inhibition effectiveness of 2,4-Diamino-6-hydroxypyrimidine was evaluated using potentiodynamic measurements, linear polarization resistance (LPR), scanning electron microscopy, electrochemical experiments, and quantum chemical calculations .
  • Results or Outcomes: All measurements show that the corrosion inhibition effectiveness is directly proportional to the concentration of 2,4-Diamino-6-hydroxypyrimidine ranging from 0.5 to 10.0 mM .

Anti-Cancer Applications

  • Scientific Field: Oncology
  • Summary of Application: Pyrimidines, including 2,4-Dimethyl-6-hydroxypyrimidine, have been found to display a range of pharmacological effects including anti-cancer activities . They inhibit the expression and activities of certain vital cancer mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-cancer effects .

Anti-Viral Applications

  • Scientific Field: Virology
  • Summary of Application: 2,4-Diaminopyrimidine, a derivative of 2,4-Dimethyl-6-hydroxypyrimidine, has been synthesized and evaluated for its anti-viral activities . The compound was tested against various viruses .
  • Methods of Application: The synthesis of the designed compounds was carried out in five steps—chlorination, nucleophilic substitution, iodination, Suzuki reaction, and deprotection .
  • Results or Outcomes: Among the synthesized compounds, some showed a good anti-viral activity .

Safety And Hazards

2,4-Dimethyl-6-hydroxypyrimidine may cause eye and skin irritation, and respiratory tract irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The future directions of 2,4-Dimethyl-6-hydroxypyrimidine research could involve further development of synthesized systems for the search for new plant growth stimulators . Additionally, the compound’s potential as an inhibitor of GTPCH could be explored further for its implications in treating various neurological disorders .

properties

IUPAC Name

2,4-dimethyl-1H-pyrimidin-6-one
Source PubChem
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InChI

InChI=1S/C6H8N2O/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFHLJKWYIJISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216418
Record name 2,6-Dimethyl-1H-pyrimidin-4-one
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-6-hydroxypyrimidine

CAS RN

6622-92-0
Record name 2,6-Dimethyl-4(3H)-pyrimidinone
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Record name 2,6-Dimethyl-1H-pyrimidin-4-one
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Record name 2,4-Dimethyl-6-hydroxypyrimidine
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Record name 2,6-Dimethyl-1H-pyrimidin-4-one
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Record name 2,6-dimethyl-1H-pyrimidin-4-one
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Record name 2,6-DIMETHYL-1H-PYRIMIDIN-4-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
FA Cotton, RH Niswander, JC Sekutowski - Inorganic Chemistry, 1979 - ACS Publications
The hexacarbonyls of chromium, molybdenum, and tungsten react with 2, 4-dimethyl-6-hydroxypyrimidine, Hdmhp, in refluxing diglyme to give theM2 (dmhp) 4 molecules. These …
Number of citations: 48 pubs.acs.org
TL Luke, H Mohan, TA Jacob, VM Manoj… - Journal of physical …, 2002 - Wiley Online Library
The reactions of hydrated electrons (e aq − ) and hydrogen atoms (H · ) with 4,6‐dihydroxy‐2‐methylpyrimidine (DHMP), 2,4‐dimethyl‐6‐hydroxypyrimidine (DMHP), 5,6‐dimethyluracil (…
Number of citations: 7 onlinelibrary.wiley.com
FA Cotton, WH Illsley, W Kaim - Inorganic Chemistry, 1979 - ACS Publications
Reaction of W2 (dmhp) 4 (dmhp= the anion of 2, 4-dimethyl-6-hydroxypyrimidine) with the lithium salt of,'--phenylacetamidine, Li [(PhN) 2CCH3], has given a product in which two dmhp …
Number of citations: 16 pubs.acs.org
AO Adeyemo - Inorganica chimica acta, 1989 - Elsevier
Proton and carbon-13 nuclear magnetic resonance techniques have been used diagnostically to establish the binding site of 2,4-dimethyl-6-hydroxypyrimidine in Pt(II) and Pd(II) …
Number of citations: 2 www.sciencedirect.com
TL Luke, H Mohan, VM Manoj, P Manoj… - Research on chemical …, 2002 - Springer
Pulse radiolysis technique has been used to investigate the reaction of oxide radical ion (O .– ) with 4,6-dihydroxy-2-methyl pyrimidine (DHMP), 2,4-dimethyl-6-hydroxy pyrimidine (…
Number of citations: 6 link.springer.com
FA Cotton, WH Ilsley, W Kaim - Inorganic Chemistry, 1980 - ACS Publications
In view of the large number and varied types of quadruply bonded dimetal compounds with bridging ligands formed by rhenium (III), 1 2chromium (II) 1 and especially molybdenum-ill), 1…
Number of citations: 18 pubs.acs.org
DD Klendworth, WW Welters III, RA Walton - Journal of Organometallic …, 1981 - Elsevier
Electrochemical and chemical oxidations of Mo(CNPh) 6 and W(CNPh) 6 have been shown to yield seven-coordinate [M(CNPh) 7 ] 2+ . These catons, stabilized as their PF 6 − salts, …
Number of citations: 19 www.sciencedirect.com
A Antiñolo, F Carrillo-Hermosilla… - Journal of …, 1999 - Elsevier
The complexes [M(HB(3,5-Me 2 pz) 3 )Cl 2 (LL)] (pz=pyrazolyl, M=Ti, LL=2-oxy-6-methylpyridine, 2,4-dimethyl-6-oxypyrimidine; M=Zr, LL=4,6-dimethyl-2-thiolatepyrimidine) have been …
Number of citations: 31 www.sciencedirect.com
WJ Blanchflower, PJ Hughes… - Journal of AOAC …, 1997 - academic.oup.com
A method was developed to determine in eggs 2 components [4,6-dimethyl-2-hydroxypyrimidine and 1,3-bis(4-nitrophenyl)urea] of the anticoccidial drug nicarbazin, used to treat poultry…
Number of citations: 28 academic.oup.com
A Cvetkovski, V Bertolasi, V Ferretti - Acta Crystallographica Section …, 2016 - scripts.iucr.org
The active pharmaceutical ingredient phloroglucinol (PHL) has been taken as an illustrative molecule to explore the intermolecular interactions which can be established with other …
Number of citations: 6 scripts.iucr.org

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